

Comparative Analysis of Cross-Reactivity for Morpholine-4-carboximidamide Hydrobromide

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Compound of Interest

Compound Name: Morpholine-4-carboximidamide
Hydrobromide

Cat. No.: B128917

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A GUIDANCE DOCUMENT FOR PRECLINICAL SELECTIVITY PROFILING

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-reactivity studies for **Morpholine-4-carboximidamide hydrobromide** are not publicly available. This guide therefore provides a comprehensive framework and hypothetical data for conducting such an investigation, comparing it with structurally and functionally related compounds. The experimental protocols and data herein are illustrative and intended to guide the design of future studies.

Introduction

Morpholine-4-carboximidamide hydrobromide is a compound featuring two key structural motifs: a morpholine ring and a carboximidamide (a guanidine isostere) group. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.^{[1][2][3][4]} The guanidine group, and its bioisosteres, are known for their ability to form strong interactions with biological targets, particularly those with carboxylate or phosphate groups.^{[5][6][7]} Given these features, understanding the selectivity profile of **Morpholine-4-carboximidamide hydrobromide** is critical for preclinical development.

Cross-reactivity, or the interaction of a compound with unintended biological targets (off-targets), is a major cause of adverse drug reactions and can lead to late-stage clinical failures.

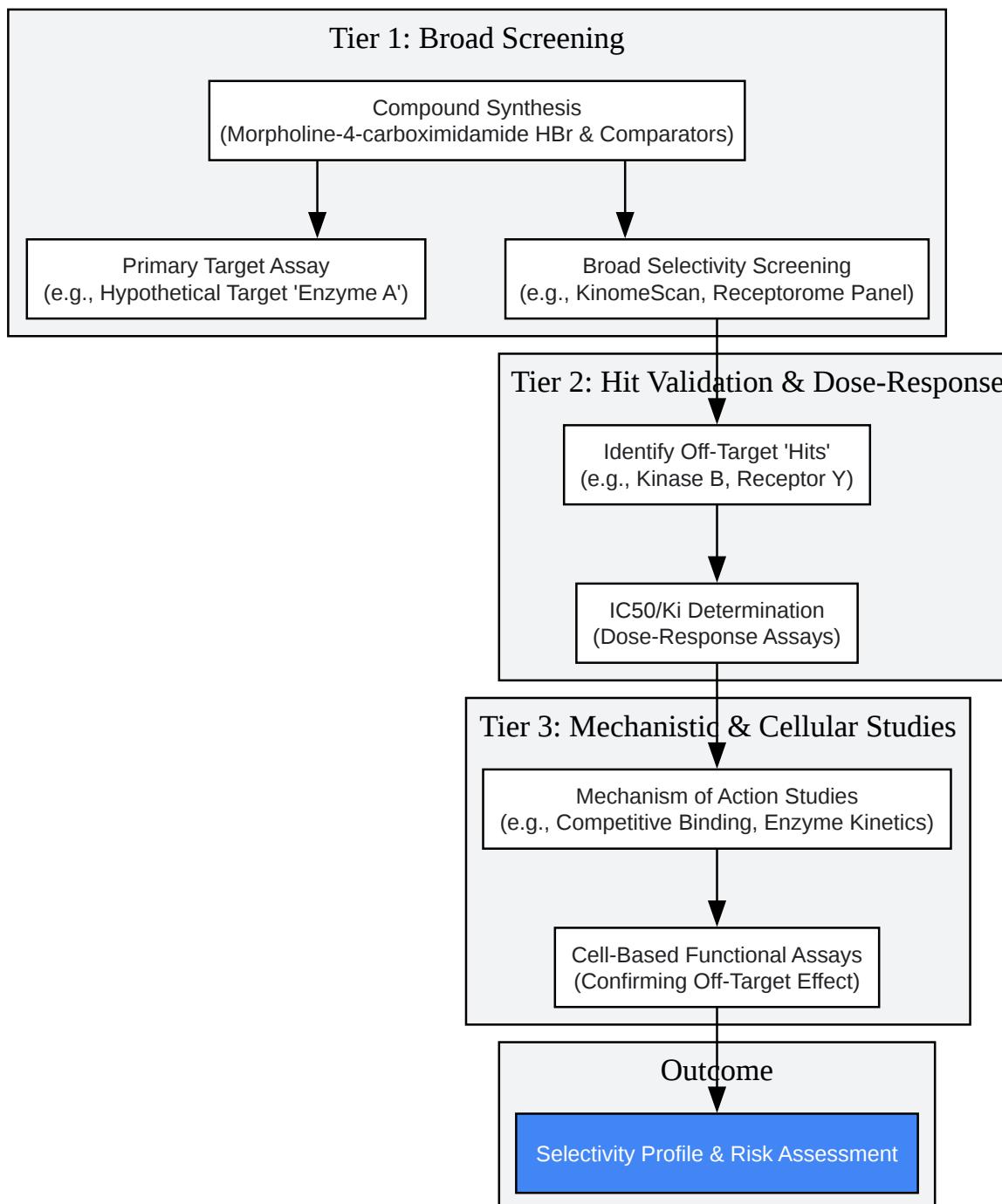
[8][9][10] Early, systematic evaluation of a compound's selectivity across a range of relevant targets is therefore essential. This guide outlines a comparative approach to assessing the cross-reactivity of **Morpholine-4-carboximidamide hydrobromide** against other compounds sharing its structural features. The proposed alternative compounds for this hypothetical study include:

- Guanfacine: An approved antihypertensive drug containing a guanidine group, acting as a selective α 2A adrenergic receptor agonist.
- Reboxetine: An antidepressant drug featuring a morpholine ring, which acts as a norepinephrine reuptake inhibitor.[2][11]
- Compound-X (Hypothetical Guanidine-Bioisostere): A hypothetical compound where the carboximidamide is replaced with an acylguanidine group, a common bioisosteric replacement aimed at modulating basicity and pharmacokinetic properties.[5][12][13]

This guide will detail experimental protocols for assessing cross-reactivity and present hypothetical data in a comparative format.

Experimental Design and Workflow

A typical workflow for assessing compound selectivity involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies for any identified off-target interactions.

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Caption: Tiered workflow for cross-reactivity assessment.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables summarize hypothetical data from broad selectivity screening and subsequent dose-response assays.

Table 1: Primary Target Potency

This table presents the hypothetical potency of each compound against its intended primary target. For **Morpholine-4-carboximidamide hydrobromide** and Compound-X, we assume a hypothetical primary target, "Enzyme A".

Compound	Primary Target	Assay Type	IC50 (nM)
Morpholine-4-carboximidamide HBr	Enzyme A	Biochemical	15
Guanfacine	α2A Adrenergic Receptor	Radioligand Binding	25
Reboxetine	Norepinephrine Transporter	Uptake Assay	10
Compound-X (Hypothetical)	Enzyme A	Biochemical	22

Table 2: Off-Target Selectivity Panel Results (% Inhibition at 1 μM)

This table shows hypothetical results from a broad screening panel, indicating the percentage of inhibition for a selection of common off-targets at a fixed concentration (1 μM) of each test compound. Significant inhibition (e.g., >50%) would warrant further investigation.

Off-Target	Morpholine-4-carboximidamide HBr	Guanfacine	Reboxetine	Compound-X
Kinase B	68%	12%	5%	55%
Receptor Y	75%	8%	15%	25%
hERG Channel	5%	2%	8%	3%
Sigma1 Receptor	18%	4%	62%	9%
Dopamine D2 Receptor	10%	3%	7%	4%

Table 3: IC50/Ki Values for Validated Off-Targets

Based on the screening results in Table 2, dose-response studies would be conducted to determine the potency of the compounds against the identified off-targets.

Compound	Off-Target	Assay Type	IC50/Ki (nM)	Selectivity Ratio (Off-Target/Primary Target)
Morpholine-4-carboximidamide HBr	Kinase B	Kinase Assay	850	57
Receptor Y	Binding Assay	450	30	
Reboxetine	Sigma1 Receptor	Binding Assay	320	32
Compound-X (Hypothetical)	Kinase B	Kinase Assay	1100	50

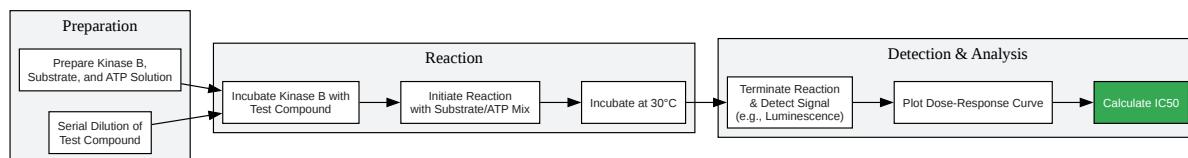
A higher selectivity ratio indicates greater selectivity for the primary target over the off-target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Kinase Inhibition Assay (for Kinase B)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific kinase.



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Caption: Workflow for a typical kinase inhibition assay.

Methodology:

- Compound Preparation: Prepare a series of dilutions of the test compound (e.g., **Morpholine-4-carboximidamide hydrobromide**) in an appropriate buffer (e.g., DMSO), typically in a 96- or 384-well plate.
- Reaction Mixture: In separate wells, combine the kinase (e.g., recombinant Kinase B) with the serially diluted compound or vehicle control. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.
- Initiation: Initiate the enzymatic reaction by adding a solution containing the kinase's specific peptide substrate and ATP.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

- Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). A lower signal indicates higher kinase activity.
- Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [\[14\]](#)[\[15\]](#)

Competitive Radioligand Binding Assay (for Receptor Y)

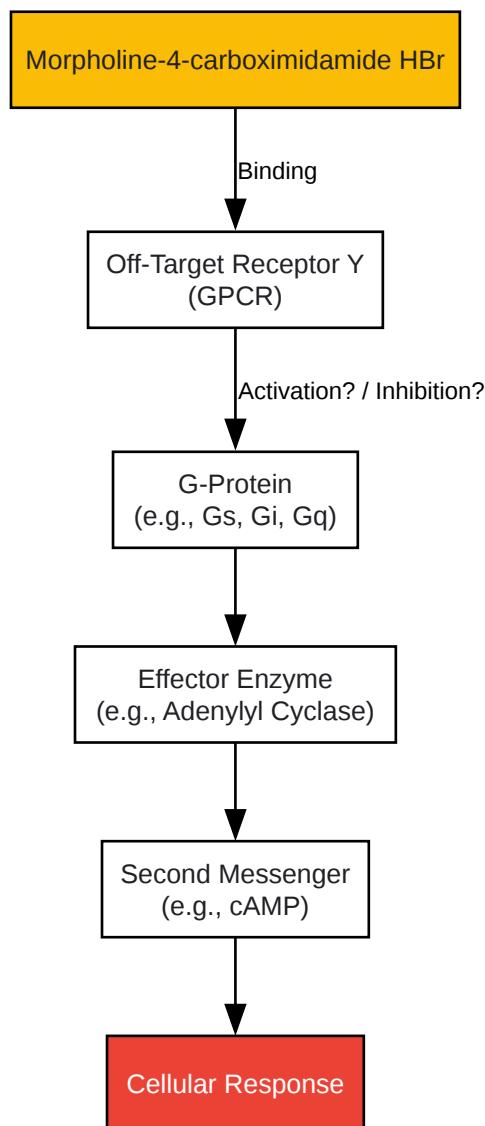
This protocol determines the binding affinity (K_i) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Receptor Y).
- Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand for Receptor Y (e.g., [3 H]-ligand), and serially diluted concentrations of the test compound.
- Incubation: Incubate the plate for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of the plate through the filter mat to separate the bound radioligand (trapped on the filter) from the unbound radioligand (passes through). Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Determine the IC50 value from the dose-response curve. Convert the IC50 to a K_i value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Signaling Pathway Considerations

If an off-target interaction is confirmed, it is crucial to understand its potential functional consequence. For example, if "Receptor Y" is a G-protein coupled receptor (GPCR), further studies would be needed to determine if the compound acts as an agonist, antagonist, or inverse agonist.



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